Propane-1,1,1,2,3,3,3-d7
Overview
Description
Propane-1,1,1,2,3,3,3-d7 is a deuterated form of propane, where seven hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes it a valuable compound in various scientific research applications. The molecular formula of this compound is CH3CHDCD3, and it has a molecular weight of 51.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,1,1,2,3,3,3-d7 can be synthesized through the reduction of per-deuterioacetone using titanium (IV) isopropylate in diethyl ether . The reaction involves heating and reduction processes to achieve the desired isotopic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is typically produced in specialized laboratories that handle stable isotopes. The production involves careful control of reaction conditions to ensure high isotopic purity, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
Propane-1,1,1,2,3,3,3-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated alcohols or ketones.
Reduction: It can be reduced further to form simpler deuterated hydrocarbons.
Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to maintain the integrity of the deuterium atoms.
Major Products
The major products formed from these reactions include deuterated alcohols, ketones, and other hydrocarbons, which are valuable in various research applications.
Scientific Research Applications
Propane-1,1,1,2,3,3,3-d7 is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and processes where isotopic labeling is required for detailed analysis.
Mechanism of Action
The mechanism by which Propane-1,1,1,2,3,3,3-d7 exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows researchers to track the movement and transformation of the compound in various systems. This is particularly useful in studying reaction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Propane-d8: Another deuterated form of propane with eight deuterium atoms.
Propane-13C3: A carbon-13 labeled form of propane.
Propane-2,2-d2: A deuterated form of propane with two deuterium atoms at the second carbon position.
Uniqueness
Propane-1,1,1,2,3,3,3-d7 is unique due to its specific isotopic labeling pattern, which makes it particularly useful for detailed mechanistic studies. Its high isotopic purity and specific deuterium placement provide distinct advantages in tracing and analyzing chemical and biological processes .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-YYWVXINBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440970 | |
Record name | Propane-1,1,1,2,3,3,3-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92565-91-8 | |
Record name | Propane-1,1,1,2,3,3,3-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,1,1,2,3,3,3-D7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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